Cas no 849236-79-9 (Phenol, 2-nitro-4-(2-thienyl)-)
Phenol, 2-nitro-4-(2-thienyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 2-nitro-4-(2-thienyl)-
- 2-nitro-4-thiophen-2-ylphenol
- SCHEMBL1066145
- MFCD18315863
- OGNSTPMEXAKAGE-UHFFFAOYSA-N
- DB-203463
- 2-Nitro-4-(2-thienyl)phenol
- 2-Nitro-4-(thiophen-2-yl)phenol, 95%
- 2-NITRO-4-(THIOPHEN-2-YL)PHENOL
- DTXSID10686213
- 849236-79-9
-
- MDL: MFCD18315863
- Inchi: 1S/C10H7NO3S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H
- InChI Key: OGNSTPMEXAKAGE-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=CC(=C(C=1)[N+](=O)[O-])O
Computed Properties
- Exact Mass: 221.01466426g/mol
- Monoisotopic Mass: 221.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 94.3Ų
Phenol, 2-nitro-4-(2-thienyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322069-5 g |
2-Nitro-4-(thiophen-2-yl)phenol, 95%; . |
849236-79-9 | 95% | 5 g |
€1,159.00 | 2023-07-19 | |
| abcr | AB322069-5g |
2-Nitro-4-(thiophen-2-yl)phenol, 95%; . |
849236-79-9 | 95% | 5g |
€1159.00 | 2025-04-16 |
Phenol, 2-nitro-4-(2-thienyl)- Suppliers
Phenol, 2-nitro-4-(2-thienyl)- Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on Phenol, 2-nitro-4-(2-thienyl)-
Phenol, 2-nitro-4-(2-thienyl)- (CAS No. 849236-79-9): A Comprehensive Overview
Phenol, 2-nitro-4-(2-thienyl)-, identified by its Chemical Abstracts Service (CAS) number 849236-79-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a nitro group at the 2-position and a thiophene ring at the 4-position of a phenolic backbone, exhibits unique structural and functional properties that make it a valuable candidate for various applications.
The structural motif of Phenol, 2-nitro-4-(2-thienyl)- combines the electron-withdrawing effect of the nitro group with the aromatic stability provided by the thiophene ring. This combination imparts distinct reactivity and interaction capabilities, making it a versatile intermediate in synthetic chemistry. The presence of both nitro and thiophene groups allows for further functionalization, enabling the development of more complex derivatives with tailored properties.
In recent years, there has been growing interest in exploring the potential of Phenol, 2-nitro-4-(2-thienyl)- in medicinal chemistry. Its molecular framework suggests that it may interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents. The nitro group can be reduced to an amine, opening up possibilities for further derivatization into pharmacologically active molecules. Additionally, the thiophene ring is known to be a common scaffold in many bioactive compounds, contributing to its biological relevance.
One of the most compelling aspects of Phenol, 2-nitro-4-(2-thienyl)- is its potential as a building block for drug discovery. Researchers have been investigating its derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that certain derivatives of this compound exhibit promising activity against resistant bacterial strains, highlighting its potential as a precursor for novel antibiotics.
The synthesis of Phenol, 2-nitro-4-(2-thienyl)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the nitro group typically involves nitration of the phenol core, followed by functionalization at the 4-position with a thiophene ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The chemical properties of Phenol, 2-nitro-4-(2-thienyl)- also make it an interesting candidate for material science applications. Its ability to form stable complexes with metal ions and its photochemical behavior have been explored in various contexts. For example, researchers have investigated its use in the development of organic semiconductors and light-emitting diodes (LEDs), where its unique electronic properties could be leveraged.
In conclusion, Phenol, 2-nitro-4-(2-thienyl)- (CAS No. 849236-79-9) is a multifaceted compound with significant potential in both pharmaceutical and materials science research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and advanced materials. As research continues to uncover new applications for this compound, its importance in the chemical biology field is likely to grow even further.
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